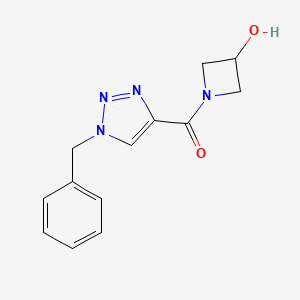![molecular formula C14H23NO2S B6641262 3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol](/img/structure/B6641262.png)
3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MMB or MMB-2201 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors.
Wirkmechanismus
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body. Activation of these receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine and serotonin, resulting in the various physiological and biochemical effects observed.
Biochemical and Physiological Effects:
MMB-2201 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation, decrease anxiety and depression-like behaviors, and improve cognitive function. Additionally, MMB-2201 has been found to have neuroprotective effects, which may make it a potential treatment for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMB-2201 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system, which can be beneficial in studying various physiological and biochemical processes. However, the use of MMB-2201 in lab experiments is limited by its potential for abuse and dependence. Therefore, researchers must exercise caution when handling and administering this compound.
Zukünftige Richtungen
There are several future directions for research on MMB-2201. One area of interest is its potential as a treatment for addiction and substance abuse disorders. Additionally, further research is needed to determine the long-term effects of MMB-2201 on the endocannabinoid system and its potential as a treatment for various neurological disorders. Finally, more studies are needed to determine the safety and efficacy of MMB-2201 in humans, which will be crucial in determining its potential as a therapeutic agent.
Synthesemethoden
The synthesis of MMB-2201 involves the reaction of 5-fluoro MDMB-PICA with 4-methylsulfinylphenylacetone in the presence of a Lewis acid catalyst. This results in the formation of MMB-2201, which is then purified through column chromatography. The purity of the final product is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
MMB-2201 has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. Additionally, MMB-2201 has shown promise as a potential treatment for various neurological disorders such as multiple sclerosis and epilepsy. Its ability to modulate the endocannabinoid system has also led to research on its potential as a treatment for addiction and substance abuse disorders.
Eigenschaften
IUPAC Name |
3-methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-10(2)14(16)9-15-11(3)12-5-7-13(8-6-12)18(4)17/h5-8,10-11,14-16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWHURADGGVIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(C)C1=CC=C(C=C1)S(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6641186.png)
![2-[[3-Methyl-1-(2-methylphenyl)butyl]amino]ethanol](/img/structure/B6641189.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B6641191.png)
![(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol](/img/structure/B6641196.png)
![1-(Dimethylamino)-3-[(7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]propan-2-ol](/img/structure/B6641204.png)

![(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641216.png)
![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)

![N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B6641249.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea](/img/structure/B6641258.png)
![1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol](/img/structure/B6641269.png)
![Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641282.png)